{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS No. 1696306-76-9) is a brominated pyrazolo[1,5-a]pyrimidine derivative characterized by an ethyl group at position 2, a bromine atom at position 3, and a methanamine substituent at position 6. Its molecular formula is C₉H₁₀BrN₄, with a molecular weight of 261.11 g/mol. It is commercially available as a building block for medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H11BrN4 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3-bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H11BrN4/c1-2-7-8(10)9-12-4-3-6(5-11)14(9)13-7/h3-4H,2,5,11H2,1H3 |
InChI Key |
ZDOCXKFTDNUFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents like acetic anhydride and pyridine under reflux for a couple of hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle progression and apoptosis induction.
Material Science: Due to its photophysical properties, it is investigated for applications in material science.
Mechanism of Action
The mechanism of action of {3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The ethyl group at position 2 in the target compound provides moderate lipophilicity compared to the methyl () or trifluoromethyl () groups. Ethyl balances solubility and membrane permeability, making it suitable for CNS-targeting agents.
- The methanamine group at position 7 enhances aqueous solubility via hydrogen bonding, contrasting with analogues bearing hydrophobic groups (e.g., biphenyl in ).
Chlorine at position 5 () introduces strong electronegativity, favoring electrophilic substitution reactions compared to ethyl or methyl groups.
Biological Activity Trends :
- Compounds with bulky aryl groups (e.g., biphenyl in ) are associated with kinase inhibition due to enhanced π-π stacking, but they suffer from poor bioavailability.
- Methanamine derivatives, like the target compound, are more likely to engage in hydrogen bonding with biological targets, as seen in pyrazolo[1,5-a]pyrimidine-based anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
